molecular formula C13H20N2S B4279587 N-(sec-butyl)-N'-(2-phenylethyl)thiourea

N-(sec-butyl)-N'-(2-phenylethyl)thiourea

Cat. No.: B4279587
M. Wt: 236.38 g/mol
InChI Key: IHTCGZAIFINVGP-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N'-(2-phenylethyl)thiourea is a synthetic thiourea derivative of interest in organic and materials research. Thioureas are a versatile class of compounds characterized by a thiocarbonyl group, which enables strong hydrogen bonding interactions. This property makes them valuable as organocatalysts for facilitating various chemical transformations, where they can activate electrophiles through double hydrogen bonding . The structural motif of aryl-substituted thioureas is also exploited in the development of chemosensors due to their ability to selectively bind anions . In materials science, specifically in nanocrystal synthesis, the substitution pattern on thiourea derivatives (N,N,N'-trisubstituted) is a key factor in controlling conversion reactivity, which allows for the high-yield production of monodisperse metal sulfide nanocrystals . The sec-butyl and 2-phenylethyl substituents on this particular compound influence its electronic properties, steric bulk, and overall molecular geometry, which in turn modulates its hydrogen-bonding capacity and reactivity for specific applications. The compound can be synthesized via thioacylation reactions, such as the coupling of isothiocyanates with amines or the condensation of amines with carbon disulfide . This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

1-butan-2-yl-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-3-11(2)15-13(16)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTCGZAIFINVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

  • The sec-butyl group in the target compound reduces solubility compared to derivatives with hydrophilic groups (e.g., hydroxyl in or pyrazolyl in ).
  • Hydrophobic substituents (e.g., dichlorophenyl in ) enhance membrane permeability but may limit aqueous solubility.

Biological Activity :

  • Antimicrobial activity is common among thioureas (e.g., ), likely due to thiourea’s ability to disrupt microbial enzyme activity.
  • Electrophilic substituents (e.g., chlorine in ) improve reactivity with biological targets, enhancing inhibitory effects.

Structural Flexibility vs. Rigidity :

  • The 2-phenylethyl group provides conformational flexibility, whereas rigid groups (e.g., thiadiazole in ) may restrict binding modes.

Research Findings and Mechanistic Insights

  • Enzyme Inhibition : Thioureas often act as competitive inhibitors by binding to enzyme active sites via hydrogen bonding (SC(NR2) moiety) and hydrophobic interactions (aryl/alkyl groups) . For example, N-(3,4-dichlorophenyl)-N'-(thiadiazolylcarbonyl)thiourea inhibits enzymes by coordinating metal ions or forming covalent bonds .
  • Antimicrobial Activity : Derivatives with aromatic substituents (e.g., phenylethyl in ) show broad-spectrum activity against bacteria and fungi, likely through membrane disruption or interference with microbial metabolism .
  • Anticancer Potential: Fluorinated thioureas (e.g., ) exhibit cytotoxicity by targeting DNA replication or apoptosis pathways, though the sec-butyl analog’s efficacy remains unexplored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(sec-butyl)-N'-(2-phenylethyl)thiourea, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between isothiocyanate and amine precursors. For example, reacting sec-butyl isothiocyanate with 2-phenylethylamine under anhydrous conditions in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C for 24 hours yields the thiourea derivative. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to isothiocyanate), temperature control to minimize side reactions, and purification via recrystallization from ethanol/water mixtures. Monitoring reaction progress with TLC (silica gel, eluent: ethyl acetate/hexane 1:3) and confirming purity via HPLC (C18 column, acetonitrile/water gradient) ensures reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • FT-IR : Confirm thiourea C=S stretch at ~1250–1350 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹.
  • ¹H/¹³C NMR : Identify protons on sec-butyl (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and phenylethyl (δ 2.8–3.5 ppm for CH₂ adjacent to phenyl, δ 7.2–7.4 ppm for aromatic protons).
  • LC-MS : Verify molecular ion [M+H]⁺ at m/z 265.2 (C₁₃H₂₀N₂S).
  • Single-crystal XRD : Resolve hydrogen bonding (e.g., N-H···S interactions) and confirm molecular geometry .

Q. How does the substitution pattern (sec-butyl vs. other alkyl/aryl groups) influence the compound’s physicochemical properties?

  • Methodological Answer : The sec-butyl group enhances lipophilicity (logP ~3.2) compared to linear alkyl chains, improving membrane permeability. Computational tools like COSMO-RS predict solubility in DMSO (≥50 mg/mL) and aqueous buffers (<0.1 mg/mL). Substituent effects on melting point (mp 148–152°C) and thermal stability (TGA decomposition >200°C) are experimentally validated via DSC and TGA .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiourea derivatives, such as antimicrobial vs. cytotoxic effects?

  • Methodological Answer :

  • Dose-response profiling : Use MIC assays (e.g., 0.5–128 µg/mL) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains to distinguish bactericidal activity from cytotoxicity (tested via MTT assays on mammalian cells).
  • Structural analogs : Compare this compound with N-benzyl or N-(trifluoromethylphenyl) derivatives to isolate substituent-specific effects.
  • Mechanistic studies : Perform molecular docking (AutoDock Vina) to assess binding to bacterial enoyl-ACP reductase vs. human kinases, explaining selectivity .

Q. How can computational methods predict and validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking simulations : Use crystal structures of target proteins (e.g., S. aureus FabI, PDB: 3GNS) to model binding poses. Prioritize poses with ΔG < −7 kcal/mol and hydrogen bonds to thiourea’s sulfur/nitrogen atoms.
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and interaction persistence (e.g., hydrophobic contacts with phenyl groups).
  • QSAR models : Train on IC₅₀ data from analogs to correlate substituent descriptors (e.g., Hammett σ) with activity .

Q. What experimental approaches elucidate the role of hydrogen bonding in the compound’s crystal packing and stability?

  • Methodological Answer :

  • XRD analysis : Resolve intermolecular N-H···S and C-H···π interactions. Compare packing motifs with related thioureas (e.g., N-phenyl derivatives) to identify steric effects from the sec-butyl group.
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% H···S contacts) using CrystalExplorer.
  • Thermal analysis : Correlate hydrogen-bond density with thermal stability (TGA) and phase transitions (DSC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(sec-butyl)-N'-(2-phenylethyl)thiourea
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N-(sec-butyl)-N'-(2-phenylethyl)thiourea

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